7-Deaza-2'-deoxy-7-iodoguanosine
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Overview
Description
7-Deaza-2’-deoxy-7-iodoguanosine is a derivative of the purine nucleoside 2’-deoxyguanosine. This compound is characterized by the substitution of the nitrogen atom at the 7-position of the guanine base with a carbon atom and the addition of an iodine atom at the same position. It is used primarily in the field of nucleic acid research due to its unique properties that allow for the study of DNA and RNA structures and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxy-7-iodoguanosine typically involves the iodination of 7-deaza-2’-deoxyguanosine. The process begins with the preparation of 7-deaza-2’-deoxyguanosine, which is then subjected to iodination using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 7-position .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-2’-deoxy-7-iodoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Sonogashira coupling partners.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 7-deaza-2’-deoxy-7-azidoguanosine .
Scientific Research Applications
7-Deaza-2’-deoxy-7-iodoguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Deaza-2’-deoxy-7-iodoguanosine involves its incorporation into nucleic acids, where it can alter the structure and function of DNA or RNA. The iodine atom at the 7-position can participate in various interactions, affecting the stability and conformation of the nucleic acid strands. This can influence processes such as replication, transcription, and translation .
Comparison with Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2’-Deoxy-7-amido-7-deazaguanosine: Contains an amide group instead of iodine, altering its chemical properties and reactivity.
Uniqueness: 7-Deaza-2’-deoxy-7-iodoguanosine is unique due to the presence of the iodine atom, which enhances its utility in various chemical reactions and as a detectable marker in biochemical assays. Its ability to participate in cross-coupling reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBNMOSBBMRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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